molecular formula C25H24BrN3O2 B11983583 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline CAS No. 303095-28-5

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

Cat. No.: B11983583
CAS No.: 303095-28-5
M. Wt: 478.4 g/mol
InChI Key: FNQRCMMDHDKNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a pyrazolo-benzoxazin core

Preparation Methods

The synthesis of 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo-benzoxazin core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromine atom: Bromination is typically carried out using bromine or a brominating agent.

    Attachment of the methoxyphenyl group: This step involves a coupling reaction, often using Suzuki-Miyaura coupling.

    Addition of the N,N-dimethylaniline group: This step involves a substitution reaction where the aniline derivative is introduced.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline include:

These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to differences in their chemical reactivity and applications

Properties

CAS No.

303095-28-5

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

4-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C25H24BrN3O2/c1-28(2)19-9-4-17(5-10-19)25-29-23(21-14-18(26)8-13-24(21)31-25)15-22(27-29)16-6-11-20(30-3)12-7-16/h4-14,23,25H,15H2,1-3H3

InChI Key

FNQRCMMDHDKNSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.